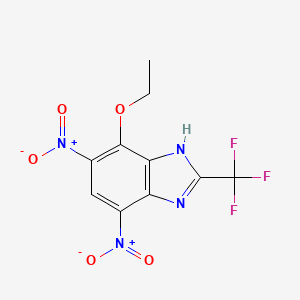
Phenol, 4-(1,1-dimethyl-3-phenyl-2-propynyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4-(1,1-dimethyl-3-phenyl-2-propynyl)- is an organic compound with a complex structure that includes a phenol group and a propynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-(1,1-dimethyl-3-phenyl-2-propynyl)- typically involves the alkylation of phenol with a suitable alkyne derivative. The reaction conditions often require the presence of a strong base and a catalyst to facilitate the formation of the desired product. The reaction is usually carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and high-throughput screening to optimize the reaction conditions. The use of automated systems and real-time monitoring can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 4-(1,1-dimethyl-3-phenyl-2-propynyl)- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into different hydrocarbon derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted phenols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated phenols.
Applications De Recherche Scientifique
Phenol, 4-(1,1-dimethyl-3-phenyl-2-propynyl)- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Phenol, 4-(1,1-dimethyl-3-phenyl-2-propynyl)- involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds and participate in various chemical interactions, while the propynyl group can engage in π-π stacking and other non-covalent interactions. These properties enable the compound to modulate biological processes and chemical reactions effectively.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 4-(1,1-dimethylpropyl)-: This compound has a similar structure but lacks the propynyl group.
Phenol, 2,4-dimethyl-: Another related compound with different substitution patterns on the phenol ring.
Uniqueness
Phenol, 4-(1,1-dimethyl-3-phenyl-2-propynyl)- is unique due to the presence of both the phenol and propynyl groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and interactions compared to similar compounds.
Propriétés
Numéro CAS |
60042-21-9 |
|---|---|
Formule moléculaire |
C17H16O |
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
4-(2-methyl-4-phenylbut-3-yn-2-yl)phenol |
InChI |
InChI=1S/C17H16O/c1-17(2,15-8-10-16(18)11-9-15)13-12-14-6-4-3-5-7-14/h3-11,18H,1-2H3 |
Clé InChI |
BMVSTGNMLGPNBW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#CC1=CC=CC=C1)C2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


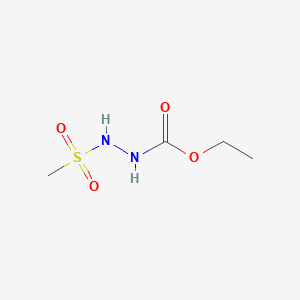
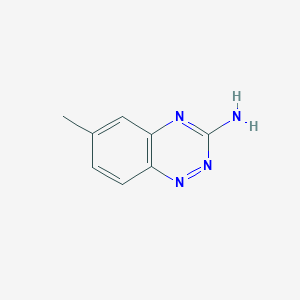
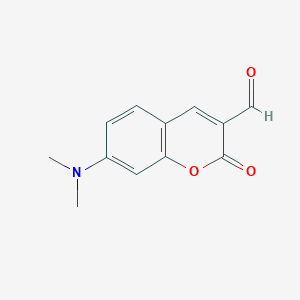
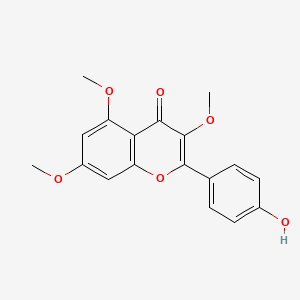
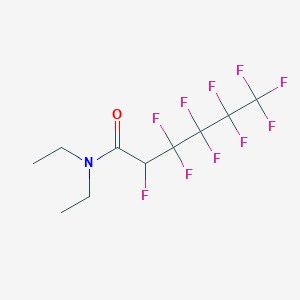
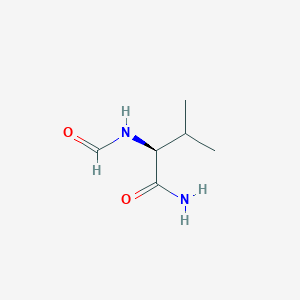
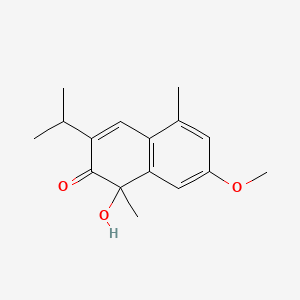
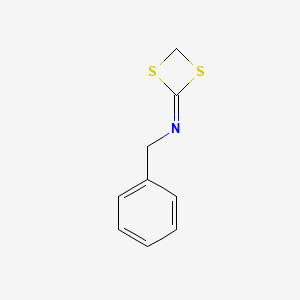

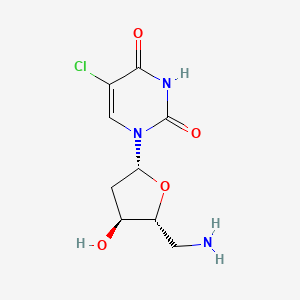

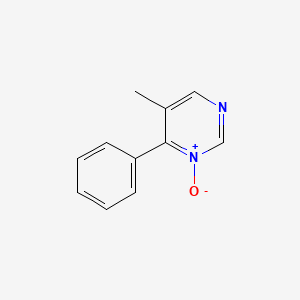
![4-[2-(Benzylsulfanyl)ethoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14614329.png)
